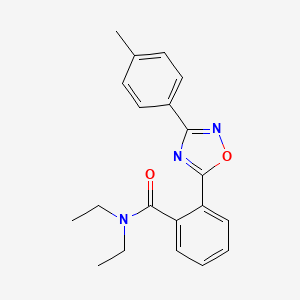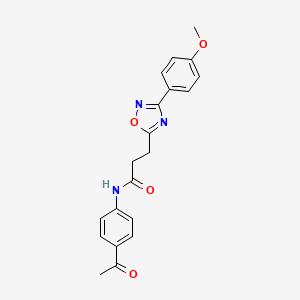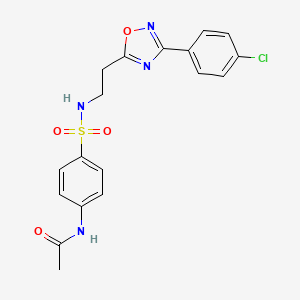
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The benzoyl and carbamoylphenyl groups suggest that this compound may have been designed for specific interactions in biological systems .
Mechanism of Action
Target of Action
The primary target of 1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate, terminating its action at the synapse. When ache is inhibited by this compound, acetylcholine accumulates, leading to prolonged stimulation of cholinergic neurons .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various physiological effects. For instance, it can enhance memory and cognitive function, making this compound potentially useful in treating conditions like Alzheimer’s disease .
Advantages and Limitations for Lab Experiments
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. It is also a potent inhibitor of several enzymes and receptors, making it a useful tool for studying their structure and function. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound may not be selective for a specific enzyme or receptor, which can lead to off-target effects.
Future Directions
There are several future directions for research on 1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide. One direction is to study its potential applications in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a cancer drug. Another direction is to study its potential applications in cardiovascular disease. This compound has been shown to inhibit thrombin, which could make it a useful tool for preventing blood clots. Finally, further studies could explore the structure and function of enzymes and receptors using this compound as a probe.
Synthesis Methods
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of piperidine with benzoyl chloride and then with 4-aminobenzamide. The resulting compound is then purified using column chromatography, and the final product is obtained as a white crystalline powder. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes and receptors, including trypsin, chymotrypsin, elastase, thrombin, and factor Xa. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been used as a probe to study the structure and function of enzymes and receptors.
Biochemical Analysis
Biochemical Properties
1-Benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound may interact with other proteins involved in oxidative stress pathways, potentially modulating their activity and contributing to its biochemical effects.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth. Its effects on cellular metabolism include changes in glucose uptake and mitochondrial function, which are essential for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on target enzymes and proteins, leading to inhibition or activation. For instance, its binding to acetylcholinesterase results in enzyme inhibition, preventing the breakdown of acetylcholine . Additionally, the compound may interact with transcription factors, influencing gene expression patterns. These molecular interactions are critical for understanding how the compound modulates biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Properties
IUPAC Name |
1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUNCDSVAUCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)



![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)






![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)

